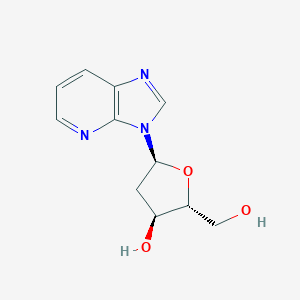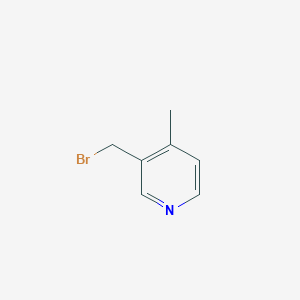
3-(Bromomethyl)-4-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrophoretic Separation of Methylpyridines : A study on the separation of 2-, 3-, and 4-substituted methylpyridines found improved separation using a cationic surfactant in free solution capillary electrophoresis, with a focus on the electrophoretic mobilities of the 3- and 4-isomers (Wren, 1991).
Polymerization Studies : Research on the polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides using NMR spectroscopy revealed insights into the reactivity of these compounds and the influence of different anions on the solubility and thermal stability of the resulting polymers (Monmoton et al., 2008).
Ligand Discovery in Pharmacology : A study identified 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain, with validation through protein crystallography. This research contributes to understanding the interaction of these pyridine derivatives with biological targets (Marchand et al., 2016).
Synthesis and Reactivity Studies : Investigations into the reactivity and synthesis of various pyridine derivatives, including studies on palladium-catalyzed reactions and the synthesis of Schiff bases, provide insights into the chemical properties and potential applications of these compounds (Ahmad et al., 2017); (Ahmad et al., 2019).
Chemosensor Development : A study on bis(terpyridyl) Ruthenium(II) complexes, which include bromomethylpyridine derivatives, revealed their potential as chemosensors for heavy metal ions, showcasing their applicability in environmental monitoring (Padilla-Tosta et al., 2001).
Aerosol-Assisted Chemical Vapor Deposition : Research on the deposition of CdS films using bis-3-methylpyridine and bis-4-methylpyridine complexes as precursors has implications in materials science, particularly in the development of thin film materials (Buckingham et al., 2017).
Analysis of Vibrational Spectra : The vibrational spectra of 3-methyl and 4-methylpyridine molecules were analyzed, contributing to our understanding of molecular structures and interactions (Tocón et al., 1998).
Heat Capacity Analysis in Chemistry : A study on the heat capacity of methylpyridines, including 3-methylpyridine, provides insights into molecular dynamics and thermodynamic properties (Smith, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQFJIEBRJAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565131 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-methylpyridine | |
CAS RN |
120277-12-5 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




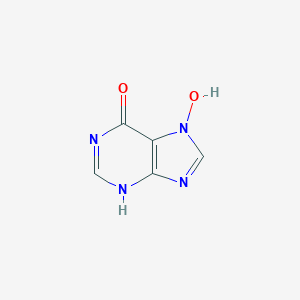
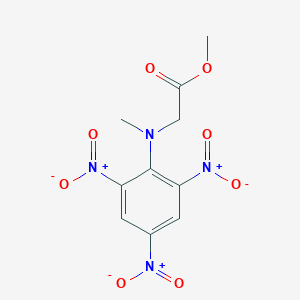
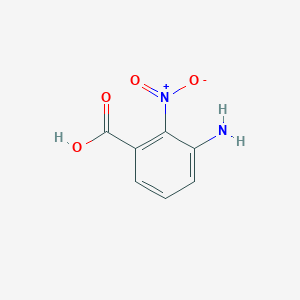
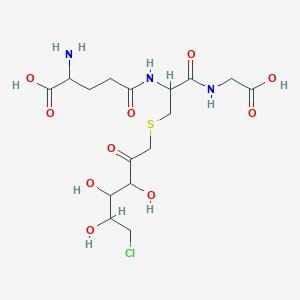

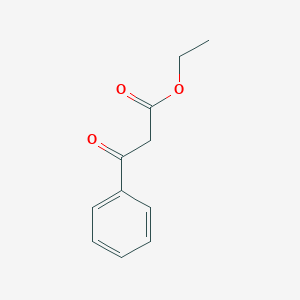
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)




